3-[2-(oxan-2-yl)ethyl]-1H-pyrazol-5-amine
Description
3-[2-(Oxan-2-yl)ethyl]-1H-pyrazol-5-amine is a pyrazole derivative featuring a 5-amino substituent on the pyrazole core and a 3-[2-(oxan-2-yl)ethyl] side chain. The oxane (tetrahydropyran) moiety introduces an ether-containing alkyl chain, which may enhance solubility and metabolic stability compared to purely aromatic substituents. Pyrazol-5-amine derivatives are widely explored in medicinal chemistry due to their versatility in forming hydrogen bonds (via the amine group) and their adaptability in targeting enzymes or kinases .
Properties
Molecular Formula |
C10H17N3O |
|---|---|
Molecular Weight |
195.26 g/mol |
IUPAC Name |
5-[2-(oxan-2-yl)ethyl]-1H-pyrazol-3-amine |
InChI |
InChI=1S/C10H17N3O/c11-10-7-8(12-13-10)4-5-9-3-1-2-6-14-9/h7,9H,1-6H2,(H3,11,12,13) |
InChI Key |
KGGQKAOOWLAGSM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCOC(C1)CCC2=CC(=NN2)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(oxan-2-yl)ethyl]-1H-pyrazol-5-amine typically involves the reaction of a suitable pyrazole precursor with an oxane derivative. One common method involves the alkylation of 1H-pyrazol-5-amine with 2-(oxan-2-yl)ethyl bromide under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-[2-(oxan-2-yl)ethyl]-1H-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can lead to the formation of hydrogenated products.
Substitution: The amine group on the pyrazole ring can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated pyrazole derivatives, while substitution reactions can produce a variety of alkylated or acylated pyrazole compounds.
Scientific Research Applications
3-[2-(oxan-2-yl)ethyl]-1H-pyrazol-5-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-[2-(oxan-2-yl)ethyl]-1H-pyrazol-5-amine involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways depend on the specific application and the structure of the compound.
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Variations and Substituent Effects
The biological and physicochemical properties of pyrazol-5-amine derivatives are highly dependent on substituents at the 1- and 3-positions of the pyrazole ring. Below is a comparative analysis of key analogues:
Table 1: Structural and Functional Comparison of Pyrazol-5-amine Derivatives
Key Observations:
3-Substituent Diversity :
- Aromatic/Electron-Withdrawing Groups : Compounds like 4-(4-fluorophenyl)-3-(trifluoromethyl)-1H-pyrazol-5-amine () and 3-(4-bromophenyl)-1H-pyrazol-5-amine () prioritize aromatic or halogenated groups, which enhance binding to hydrophobic enzyme pockets.
- Heterocyclic Groups : The oxane group in the target compound may improve solubility compared to aryl substituents, while imidazole () or pyridine () moieties enable π-π stacking or metal coordination.
1-Substituent Impact :
- Bulky groups like 2,4,6-trichlorophenyl () increase steric hindrance, shifting activity from p38MAP kinase to cancer kinases (e.g., Src, B-Raf).
- Smaller substituents (e.g., H or methyl) are common in intermediates or broad-spectrum inhibitors.
Synthetic Methods :
Physicochemical and Pharmacokinetic Considerations
- Metabolic Stability : Ether linkages (as in oxane) are less prone to oxidative metabolism than alkyl chains, suggesting a longer half-life for the target molecule.
Biological Activity
3-[2-(oxan-2-yl)ethyl]-1H-pyrazol-5-amine is a heterocyclic compound belonging to the pyrazole class, characterized by its unique oxan-2-yl substituent. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in modulating various biochemical pathways. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure
The molecular structure of this compound can be described as follows:
- Pyrazole Ring : A five-membered ring containing two nitrogen atoms.
- Oxan Group : A cyclic ether that enhances the compound's reactivity and biological interactions.
The structural formula can be represented as:
Research indicates that this compound may interact with specific enzymes and receptors, influencing various biological processes. The compound's mechanism is hypothesized to involve:
- Enzyme Inhibition : Potential inhibition of key enzymes involved in metabolic pathways.
- Receptor Binding : Interaction with specific receptors, leading to modulation of signal transduction pathways.
- Antioxidant Activity : Preliminary studies suggest possible antioxidant effects, which could mitigate oxidative stress in cells.
Anticancer Properties
Several studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. For instance, compounds with similar structures have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
| Compound | Cancer Type | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | Breast Cancer | TBD | |
| Pyrazole Derivative X | Lung Cancer | 15 | |
| Pyrazole Derivative Y | Colon Cancer | 10 |
Anti-inflammatory Effects
The compound may also exhibit anti-inflammatory properties. Inflammation is a key factor in many chronic diseases, and compounds that can modulate inflammatory pathways are of significant interest. Initial findings suggest that this compound could reduce levels of pro-inflammatory cytokines.
Study 1: Synthesis and Evaluation
A study focused on synthesizing various pyrazole derivatives, including this compound, evaluated their biological activity against specific targets. Results indicated promising inhibition rates for certain enzymes involved in inflammation and cancer progression.
Study 2: Pharmacokinetics and Toxicity
Another investigation assessed the pharmacokinetics and toxicity profile of the compound in vivo. The study found that while the compound exhibited significant therapeutic effects, careful consideration of dosage was necessary to minimize potential side effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
